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Cat. No.: B1424894 Get Quote

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of 1-(1-Methoxypropan-2-
yl)piperazine dihydrochloride (CAS No: 1258640-14-0), a key building block in modern

medicinal chemistry. The document details its physicochemical properties, outlines a

representative synthetic pathway, and explores its primary application as a component in the

development of targeted protein degraders. Furthermore, standard analytical protocols for

characterization and quality control are presented. This guide is intended for researchers,

chemists, and drug development professionals engaged in the design and synthesis of novel

therapeutic agents.

Introduction and Core Compound Identity
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a disubstituted piperazine derivative.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a

versatile linker connecting different pharmacophoric elements.[1] This particular compound has

gained significance as a building block in the synthesis of bifunctional molecules, most notably

Proteolysis-Targeting Chimeras (PROTACs).[2] Its structure incorporates a chiral center and a

methoxy group, which can influence solubility, metabolic stability, and conformational rigidity of

the final drug candidate.
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The dihydrochloride salt form enhances the compound's stability and aqueous solubility,

making it more amenable to handling and use in subsequent synthetic reactions under

aqueous or polar solvent conditions.

Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its

application in synthetic and medicinal chemistry.

Property Value Source

CAS Number 1258640-14-0 [2][3]

Molecular Formula C₈H₂₀Cl₂N₂O [2][4]

Molecular Weight 231.163 g/mol [2][4]

Appearance
Typically a white to off-white

solid
Inferred

Purity ≥97% (Commercially available) [2]

Storage Conditions
Room temperature, inert

atmosphere
[2][5]

Solubility High water solubility expected Inferred[6]

Structural Representation
Caption: Chemical structure of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride.

Representative Synthesis Pathway
While proprietary synthesis methods may vary, a plausible and chemically sound route to the

free base, 1-(1-Methoxypropan-2-yl)piperazine, involves the reductive amination of 1-methoxy-

2-propanone with piperazine. This common reaction for forming C-N bonds is efficient and

utilizes readily available starting materials. The final dihydrochloride salt is then formed by

treating the free base with hydrochloric acid.

Workflow: Two-Step Synthesis
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Reductive Amination: Piperazine is reacted with 1-methoxy-2-propanone in the presence of a

reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is a mild and selective

reagent, ideal for this transformation as it reduces the intermediate iminium ion faster than

the ketone, minimizing side reactions.

Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g.,

isopropanol or diethyl ether) and treated with two equivalents of hydrochloric acid (often as a

solution in the same solvent) to precipitate the dihydrochloride salt, which can then be

isolated by filtration.

Caption: Representative two-step synthesis of the target compound.

Application in Drug Discovery: A Protein Degrader
Building Block
The primary utility of 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is as a structural

component or "building block" for more complex molecules, particularly in the field of targeted

protein degradation.[2] Piperazine moieties are frequently employed as linkers in PROTACs,

which are heterobifunctional molecules that induce the degradation of a specific target protein.

A PROTAC consists of three parts:

A ligand that binds to a target Protein of Interest (POI).

A ligand that binds to an E3 ubiquitin ligase.

A chemical linker that connects the two ligands.

The piperazine group within this building block can serve as a robust and synthetically tractable

anchor point within the linker. Its two nitrogen atoms allow for orthogonal functionalization,

enabling chemists to connect it to the POI-binding and E3-binding moieties. The

methoxypropan-2-yl substituent can provide a specific conformational constraint or solubility

profile to the linker, which is a critical parameter for optimizing the ternary complex formation

(POI-PROTAC-E3 Ligase) and subsequent degradation efficacy.

Experimental Workflow: PROTAC Assembly
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The following diagram illustrates a conceptual workflow where this building block is

incorporated into a PROTAC.

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the

compound. A combination of chromatographic and spectroscopic methods should be

employed.

Protocol 1: Purity Assessment by HPLC-UV
This method is adapted from standard procedures for analyzing piperazine derivatives and is

suitable for determining purity and detecting related substances.[7]

System: High-Performance Liquid Chromatography with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to

initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.[7]

Column Temperature: 35°C.[7]

Detection Wavelength: 210 nm (piperazines lack a strong chromophore, so low UV is used

for detection).

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (50:50

A:B) to a concentration of approximately 0.5 mg/mL.

Injection Volume: 10 µL.[7]
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Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry
(MS)

System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an

Electrospray Ionization (ESI) source.

Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule.

Expected Ions:

Free Base (C₈H₁₈N₂O): [M+H]⁺ = 159.15 (calculated).

The dihydrochloride will not be observed directly but will dissociate in solution.

Analysis: The observed mass-to-charge ratio (m/z) should match the calculated value for the

protonated free base within a narrow tolerance (e.g., ± 0.1 Da for standard MS, < 5 ppm for

High-Resolution MS).

Analytical Workflow Visualization
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Caption: Comprehensive analytical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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